molecular formula C10H13N3O B13290935 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile

5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13290935
M. Wt: 191.23 g/mol
InChI Key: YXHBQIMURVZKQP-UHFFFAOYSA-N
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Description

5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a pyridine-2-carbonitrile derivative characterized by a 4-hydroxybutan-2-ylamino substituent at the 5-position of the pyridine ring.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(4-hydroxybutan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-8(4-5-14)13-10-3-2-9(6-11)12-7-10/h2-3,7-8,13-14H,4-5H2,1H3

InChI Key

YXHBQIMURVZKQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)NC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 4-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-[(4-Oxobutan-2-yl)amino]pyridine-2-carbonitrile.

    Reduction: Formation of 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compound A : 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile

  • CAS : 1545275-20-4

Compound B : Topiroxostat (4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile)

  • Structure: Features a triazole nucleus linking pyridine and cyanopyridine moieties.
  • Activity : A clinically approved XOR inhibitor for hyperuricemia, exhibiting hybrid inhibition (competitive and covalent binding to the molybdenum center) .
  • Key Differences : The triazole core and absence of an aliphatic hydroxy group distinguish it from the target compound.

Compound C : 5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile

  • Synthesis: Prepared via oxidative sulfonylation of 5-(4-aminophenyl)sulfanyl pyridine-2-carbonitrile using Oxone .
  • Activity: Evaluated for anti-virulence activity against Pseudomonas aeruginosa .
  • Key Differences : The benzothiazole-sulfanyl substituent introduces aromaticity and sulfur-based interactions, contrasting with the aliphatic hydroxy substituent in the target compound.

Key Observations :

  • Suzuki coupling and alkylation are prevalent methods for pyridine-2-carbonitrile derivatives .
  • The target compound’s synthesis may require optimization to introduce the hydroxy group without side reactions (e.g., protection/deprotection strategies).

Key Observations :

  • Hydroxy-substituted analogs (e.g., Topiroxostat) exhibit enhanced solubility and thermal stability compared to non-polar derivatives .
  • The target compound’s hydroxyl group may improve bioavailability but could require formulation adjustments to mitigate metabolic oxidation.

Biological Activity

5-[(4-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1548545-67-0
  • Physical State : White solid
  • Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and DMSO

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer), Caco2 (colorectal cancer), and MCF-7 (breast cancer) cells. The compound induced apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study: Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that the compound displayed the following IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
HepG215
Caco220
MCF-710

These results indicate that this compound is particularly effective against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be developed into a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1 phase.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Current Research Trends

Ongoing research is focused on optimizing the synthesis of this compound and exploring its analogs to enhance biological activity and reduce toxicity. Studies are also investigating its potential applications in combination therapies for cancer treatment and as a broad-spectrum antimicrobial agent .

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